molecular formula C6H6N2O4 B044782 Methyl orotate CAS No. 6153-44-2

Methyl orotate

Cat. No.: B044782
CAS No.: 6153-44-2
M. Wt: 170.12 g/mol
InChI Key: UUTDWTOZAWFKFW-UHFFFAOYSA-N
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Description

Methyl orotate, also known as methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, is a derivative of orotic acid. It is a pyrimidine compound that plays a significant role in various biological processes. This compound is often used in scientific research due to its involvement in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl orotate can be synthesized through the esterification of orotic acid with methanol. The reaction typically involves the use of thionyl chloride as a catalyst. The process is carried out by adding orotic acid to anhydrous methanol, followed by the gradual addition of thionyl chloride at a low temperature (0-5°C). The mixture is then refluxed for several hours to complete the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Methyl orotate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form orotic acid.

    Reduction: It can be reduced to form dihydroorotic acid derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Orotic acid.

    Reduction: Dihydroorotic acid derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl orotate has a wide range of applications in scientific research:

Mechanism of Action

Methyl orotate exerts its effects primarily through its role in pyrimidine biosynthesis. It is converted to orotic acid, which is then utilized in the synthesis of uridine monophosphate (UMP). UMP is a precursor for other pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular processes such as proliferation and differentiation .

Comparison with Similar Compounds

    Orotic Acid: The parent compound of methyl orotate, involved in similar biological processes.

    Dihydroorotic Acid: A reduced form of orotic acid, also involved in pyrimidine biosynthesis.

    Uridine: A pyrimidine nucleoside that is a direct product of orotic acid metabolism.

Uniqueness of this compound: this compound is unique due to its esterified form, which enhances its solubility and stability compared to orotic acid. This makes it more suitable for certain applications in research and industry. Additionally, its ability to participate in various chemical reactions makes it a versatile compound for synthetic chemistry .

Properties

IUPAC Name

methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H,1H3,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTDWTOZAWFKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210523
Record name Orotic acid methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6153-44-2
Record name Methyl 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6153-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orotic acid methyl ester
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Record name 6153-44-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42009
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Orotic acid methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OROTIC ACID METHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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